GW0742

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Metabolic Regulation and Energy Homeostasis

Scientific Field: Metabolic Biology

Application Summary: GW0742 has been utilized in research exploring metabolic regulation and energy homeostasis. By stimulating the PPAR pathway, GW0742 enhances the expression of genes involved in mitochondrial biogenesis, oxidative metabolism, and fatty acid utilization.

Methods and Procedures: In studies, GW0742 is often administered orally to animal models to assess its effects on metabolic regulation.

Anti-Inflammatory Effects

Scientific Field: Immunology

Application Summary: GW0742 has demonstrated anti-inflammatory properties by reducing inflammation and oxidative stress, key contributors to various diseases.

Methods and Procedures: Inflammation-induced models are used to test the anti-inflammatory effects of GW0742.

Cardiovascular Function

Scientific Field: Cardiovascular Biology

Application Summary: GW0742 has shown potential in managing cardiovascular diseases by affecting lipid metabolism and reducing inflammation.

Methods and Procedures: GW0742 is administered to animal models to assess its effects on cardiovascular function.

Neuroprotective Properties

Scientific Field: Neuroscience

Application Summary: There is increasing interest in the role of GW0742 in neurodegenerative diseases.

Methods and Procedures: Neurodegenerative disease models are used to assess the neuroprotective properties of GW0742.

Cancer Treatment

Scientific Field: Oncology

Application Summary: GW0742 has shown potential in inducing apoptosis in cancer cells, promoting their self-destruction, and inhibiting tumor progression.

Methods and Procedures: In studies, GW0742 is often administered to cancer cell lines or animal models to assess its effects on tumor growth and progression.

Liver Diseases

Scientific Field: Hepatology

Application Summary: GW0742 may potentially affect liver function.

Methods and Procedures: In studies, GW0742 is often administered to animal models to assess its effects on liver function.

Skin Diseases

Scientific Field: Dermatology

Application Summary: GW0742 has shown potential in treating skin diseases like psoriasis.

Methods and Procedures: In studies, GW0742 is often applied topically to skin disease models to assess its effects.

Results: GW0742 has demonstrated potential in preventing psoriasis-like skin disease.

Eye Health

Scientific Field: Ophthalmology

Application Summary: GW0742 may potentially improve eye health.

Methods and Procedures: In studies, GW0742 is often administered to animal models to assess its effects on eye health.

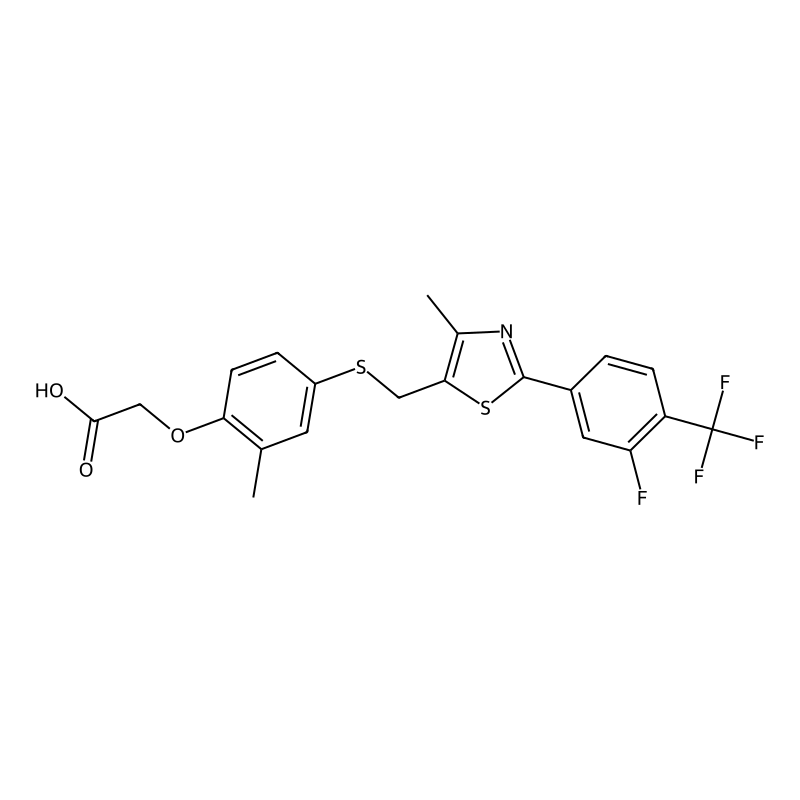

GW0742, also referred to as GW610742 or fitorine, is a synthetic compound classified as a potent and selective agonist of the peroxisome proliferator-activated receptor delta. This receptor plays a crucial role in regulating various physiological processes, including lipid metabolism, inflammation, and energy homeostasis. The chemical formula for GW0742 is C₁₁H₁₇F₄NO₃S₂, with a molar mass of 471.48 g/mol .

- As a research compound, GW0742's safety profile in humans is not fully established.

- In-vitro and animal studies haven't reported significant adverse effects, but further research is needed [].

Please Note:

- GW0742 is not an approved medication and should not be used without proper medical supervision.

- More research is necessary to determine its efficacy and safety for specific therapeutic applications.

GW0742 primarily functions through its interaction with the peroxisome proliferator-activated receptor delta, leading to the modulation of gene expression involved in metabolic pathways. Its activity can vary based on concentration; at lower doses, it acts as an agonist, while at higher concentrations, it may exhibit antagonistic properties towards other nuclear receptors such as the androgen receptor and vitamin D receptor .

The biological effects of GW0742 have been extensively studied in various models. Research indicates that it can ameliorate conditions such as experimentally induced pancreatitis and hypertension in diet-induced obese mice. Additionally, GW0742 has shown promise in enhancing fatty acid oxidation and reducing inflammation, suggesting potential applications in metabolic disorders and cardiovascular diseases .

In endothelial cells, GW0742 has been observed to influence tubulogenesis—a process critical for angiogenesis—through a SIRT1-dependent mechanism that enhances metabolic activity during dynamic conditions .

The synthesis of GW0742 involves multiple steps that typically include the formation of key intermediates followed by cyclization and functionalization to achieve the final structure. Various derivatives have also been synthesized to enhance potency and reduce toxicity. For instance, modifications like replacing the thiazole ring with an oxazole ring have been explored to optimize its biological activity .

GW0742 has potential therapeutic applications across several domains:

- Metabolic Disorders: It shows promise in treating obesity-related conditions by improving insulin sensitivity and reducing liver inflammation.

- Cardiovascular Health: Its ability to modulate endothelial function suggests potential use in preventing cardiovascular diseases.

- Anti-inflammatory Effects: GW0742 has demonstrated efficacy in reducing inflammatory responses in various animal models .

Studies on GW0742's interactions with other nuclear receptors reveal its complex pharmacological profile. It exhibits mixed agonistic and antagonistic effects depending on the concentration and type of receptor involved. For example, it has been shown to inhibit coactivator binding at certain concentrations, leading to decreased expression of target genes associated with inflammation and metabolism .

Additionally, research indicates that GW0742's effects on endothelial cells are mediated through SIRT1-dependent pathways, highlighting its role in regulating metabolic shifts during angiogenesis .

Several compounds share structural similarities or biological activities with GW0742. Here are some notable examples:

| Compound Name | Structure Type | Main Activity | Unique Features |

|---|---|---|---|

| GW501516 | PPARδ/β Agonist | Enhances lipid metabolism | More potent than GW0742 |

| Rosiglitazone | PPARγ Agonist | Improves insulin sensitivity | Primarily used for diabetes |

| Fenofibrate | PPARα Agonist | Reduces triglycerides | Primarily used for dyslipidemia |

| Pioglitazone | PPARγ Agonist | Reduces insulin resistance | Associated with weight gain |

GW0742 is unique due to its selective action on PPARδ/β compared to other compounds that may target multiple PPAR subtypes or different receptors entirely. Its dual role as both an agonist and antagonist at varying concentrations provides it with a distinctive pharmacological profile that is being actively researched for various therapeutic applications .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

"Cayman Chemical GW0742". Retrieved 31 Mar 2013.

Smith SA, Monteith GR, Robinson JA, Venkata NG, May FJ, Roberts-Thomson SJ (July 2004). "Effect of the peroxisome proliferator-activated receptor beta activator GW0742 in rat cultured cerebellar granule neurons". Journal of Neuroscience Research. 77 (2): 240–9. doi:10.1002/jnr.20153. PMID 15211590. S2CID 21295375.

Haskova Z, Hoang B, Luo G, Morgan LA, Billin AN, Barone FC, et al. (July 2008). "Modulation of LPS-induced pulmonary neutrophil infiltration and cytokine production by the selective PPARbeta/delta ligand GW0742". Inflammation Research. 57 (7): 314–21. doi:10.1007/s00011-007-7157-4. PMID 18622687. S2CID 25631088.

Sznaidman ML, Haffner CD, Maloney PR, Fivush A, Chao E, Goreham D, Sierra ML, LeGrumelec C, Xu HE, Montana VG, Lambert MH, Willson TM, Oliver WR, Sternbach DD (May 2003). "Novel selective small molecule agonists for peroxisome proliferator-activated receptor δ (PPARδ)--synthesis and biological activity". Bioorganic & Medicinal Chemistry Letters. 13 (9): 1517–21. doi:10.1016/s0960-894x(03)00207-5. PMID 12699745.

Wagner N, Jehl-Piétri C, Lopez P, Murdaca J, Giordano C, Schwartz C, et al. (July 2009). "Peroxisome proliferator-activated receptor beta stimulation induces rapid cardiac growth and angiogenesis via direct activation of calcineurin". Cardiovascular Research. 83 (1): 61–71. doi:10.1093/cvr/cvp106. PMID 19351742.

Nandhikonda P, Yasgar A, Baranowski AM, Sidhu PS, McCallum MM, Pawlak AJ, Teske K, Feleke B, Yuan NY, Kevin C, Bikle DD, Ayers SD, Webb P, Rai G, Simeonov A, Jadhav A, Maloney D, Arnold LA (June 2013). "Peroxisome proliferation-activated receptor δ agonist GW0742 interacts weakly with multiple nuclear receptors, including the vitamin D receptor". Biochemistry. 52 (24): 4193–203. doi:10.1021/bi400321p. PMC 3724348. PMID 23713684.

Teske KA, Bogart JW, Arnold LA (February 2018). "Novel VDR antagonists based on the GW0742 scaffold". Bioorganic & Medicinal Chemistry Letters. 28 (3): 351–354. doi:10.1016/j.bmcl.2017.12.041. PMC 6008168. PMID 29287957.

Perez Diaz N, Zloh M, Patel P, Mackenzie LS (January 2016). "In silico modelling of prostacyclin and other lipid mediators to nuclear receptors reveal novel thyroid hormone receptor antagonist properties". Prostaglandins & Other Lipid Mediators. 122: 18–27. doi:10.1016/j.prostaglandins.2015.12.002. PMID 26686607.

Teske KA, Rai G, Nandhikonda P, Sidhu PS, Feleke B, Simeonov A, Yasgar A, Jadhav A, Maloney DJ, Arnold LA (October 2017). "Parallel Chemistry Approach to Identify Novel Nuclear Receptor Ligands Based on the GW0742 Scaffold". ACS Combinatorial Science. 19 (10): 646–656. doi:10.1021/acscombsci.7b00066. PMC 5643073. PMID 28825467.

Paterniti I, Mazzon E, Riccardi L, Galuppo M, Impellizzeri D, Esposito E, Bramanti P, Cappellani A, Cuzzocrea S (July 2012). "Peroxisome proliferator-activated receptor β/δ agonist GW0742 ameliorates cerulein- and taurocholate-induced acute pancreatitis in mice". Surgery. 152 (1): 90–106. doi:10.1016/j.surg.2012.02.004. PMID 22521259.

Toral M, Gómez-Guzmán M, Jiménez R, Romero M, Zarzuelo MJ, Utrilla MP, Hermenegildo C, Cogolludo Á, Pérez-Vizcaíno F, Gálvez J, Duarte J (September 2015). "Chronic peroxisome proliferator-activated receptorβ/δ agonist GW0742 prevents hypertension, vascular inflammatory and oxidative status, and endothelial dysfunction in diet-induced obesity". Journal of Hypertension. 33 (9): 1831–44. doi:10.1097/HJH.0000000000000634. PMID 26147382. S2CID 38565637.

Niu HS, Ku PM, Niu CS, Cheng JT, Lee KS (2015). "Development of PPAR-agonist GW0742 as antidiabetic drug: study in animals". Drug Design, Development and Therapy. 9: 5625–32. doi:10.2147/DDDT.S95045. PMC 4610778. PMID 26508837.

Di Paola R, Esposito E, Mazzon E, Paterniti I, Galuppo M, Cuzzocrea S (August 2010). "GW0742, a selective PPAR-beta/delta agonist, contributes to the resolution of inflammation after gut ischemia/reperfusion injury". Journal of Leukocyte Biology. 88 (2): 291–301. doi:10.1189/jlb.0110053. PMID 20430778. S2CID 21168990.

Haskova Z, Hoang B, Luo G, Morgan LA, Billin AN, Barone FC, Shearer BG, Barton ME, Kilgore KS (July 2008). "Modulation of LPS-induced pulmonary neutrophil infiltration and cytokine production by the selective PPARbeta/delta ligand GW0742". Inflammation Research. 57 (7): 314–21. doi:10.1007/s00011-007-7157-4. PMID 18622687. S2CID 25631088.